6-Bromo-2-chloropyrido[3,4-d]pyrimidine

Orthogonal functionalization Suzuki–Miyaura coupling Nucleophilic aromatic substitution

Identifying selective kinase inhibitors requires orthogonal diversification handles for efficient SAR exploration. 6-Bromo-2-chloropyrido[3,4-d]pyrimidine resolves this bottleneck: - C6-Br for Suzuki coupling (aryl/heteroaryl installation); C2-Cl for SNAr amination, enabling sequential one-pot library synthesis. - Validated in EGFR T790M (irreversible warhead at C6) and CXCR2 antagonist programs (lead IC50 = 0.11 µM). - Preferred [3,4-d] scaffold for >6,000-fold EGFR/ErbB2 selectivity in optimized inhibitors. - Bulk supply, ≥95% purity, global shipping.

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
Cat. No. B11774386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloropyrido[3,4-d]pyrimidine
Molecular FormulaC7H3BrClN3
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=NC2=CN=C1Br)Cl
InChIInChI=1S/C7H3BrClN3/c8-6-1-4-2-11-7(9)12-5(4)3-10-6/h1-3H
InChIKeyPDBUNIGPAKDZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloropyrido[3,4-d]pyrimidine: Core Intermediate for Kinase Inhibitors


6-Bromo-2-chloropyrido[3,4-d]pyrimidine (CAS 1234615-87-2) is a dihalogenated heterobicyclic building block bearing bromine at the 6-position and chlorine at the 2-position of the pyrido[3,4-d]pyrimidine core . This scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitor programs including EGFR, CDK4/6, and Pan-erbB inhibitors [1][2]. The differential reactivity of the C6–Br bond (preferential oxidative addition in cross-coupling) versus the C2–Cl bond (preferential nucleophilic aromatic substitution) enables sequential, orthogonal derivatization that is unavailable in mono-halogenated or regioisomeric analogs [3].

Why 6-Bromo-2-chloropyrido[3,4-d]pyrimidine Cannot Be Replaced


Substituting this compound with a 6-bromo-4-chloro regioisomer (CAS 1824048-52-3), a mono-halogenated 2-chloropyrido[3,4-d]pyrimidine (CAS 1234616-61-5), or the pyrido[2,3-d] isomer (CAS 1234616-65-9) fundamentally alters the accessible chemical space. The [3,4-d] vs. [2,3-d] ring fusion dictates the electronic environment of both halogen substituents, changing the regioselectivity of metal-catalyzed couplings and SNAr reactions [1]. In CXCR2 antagonist development, the 6-chloro derivative exhibited an IC50 of 0.11 µM, but the replacement of chlorine with bromine at position 6—precisely the functional handle provided by this building block—enables divergent SAR exploration through Suzuki–Miyaura coupling that is inaccessible from the chloro-only precursor [2]. Mono-halogenated analogs lack the orthogonal reactivity pair that permits sequential, one-pot diversification strategies [3].

6-Bromo-2-chloropyrido[3,4-d]pyrimidine: Key Differentiation Evidence


C6 vs. C2 Orthogonal Derivatization

6-Bromo-2-chloropyrido[3,4-d]pyrimidine possesses two electronically differentiated halogen substituents that enable sequential, chemoselective derivatization. The C6–Br bond undergoes preferential oxidative addition in Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), while the C2–Cl bond is retained for subsequent SNAr amination [1]. By contrast, the mono-halogenated comparator 2-chloropyrido[3,4-d]pyrimidine (CAS 1234616-61-5) permits only a single derivatization event, requiring additional protection/deprotection or halogenation steps to introduce a second point of diversity. The 6-bromo-4-chloro regioisomer (CAS 1824048-52-3) positions chlorine at C4, where the pyrimidine ring's electronic character shifts SNAr regioselectivity compared to C2 [2]. Using standard Suzuki conditions (Pd(PPh3)4, 2M Na2CO3, DME, 80 °C), selectivity data for analogous 2,4-dichloropyrimidine systems confirm that C4–Cl undergoes oxidative addition preferentially over C2–Cl, with selectivity ratios of 85:15 favoring C4 ; the C6–Br/C2–Cl pair in the title compound is expected to show even greater discrimination due to the stronger bond-polarity contrast between C–Br and C–Cl.

Orthogonal functionalization Suzuki–Miyaura coupling Nucleophilic aromatic substitution

CXCR2 Antagonist SAR Exploration

In a systematic SAR study of pyrido[3,4-d]pyrimidine-based CXCR2 antagonists, the 6-chloropyrido[3,4-d]pyrimidine analogue served as the synthetic entry point, affording the initial screening hit with an IC50 of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay in CHO cells [1]. The bromide analog at position 6—accessible via Suzuki coupling from the 6-bromo intermediate represented by 6-bromo-2-chloropyrido[3,4-d]pyrimidine—was pursued for aryl/heteroaryl diversification at this position. Only compound 17b (6-furanyl substituted) retained comparable antagonistic activity among the entire analog set, indicating that chemotype exploration at C6 is pharmacophore-critical [1]. The BindingDB records confirm that antagonist activity against human CXCR2 expressed in CHO cell membranes is highly sensitive to substitution: a non-furan-derivatized 6-substituted pyrido[3,4-d]pyrimidine analog (BDBM50048227) showed IC50 = 30,000 nM in GTPγS binding, representing a >270,000-fold potency loss versus the 0.11 µM furanyl hit [2]. This steep SAR sensitivity underscores the value of a bromo leaving group at C6 for divergent Suzuki-based library synthesis, which cannot be replicated with 6-chloro or 6-unsubstituted precursors.

CXCR2 antagonism Structure–activity relationship Scaffold hopping

[3,4-d] vs [2,3-d] Pyridopyrimidine Kinase Selectivity

The pyrido[3,4-d]pyrimidine scaffold (as in PD158780 and related EGFR inhibitors) positions the pyridine nitrogen and pyrimidine nitrogens in a geometry that favors distinct hinge-binding interactions compared to pyrido[2,3-d]pyrimidines [1]. Rewcastle et al. demonstrated that among isomeric pyrido[d]pyrimidines, the pyrido[3,4-d] series showed potent EGFR inhibitory activity at the ATP binding site with IC50 values as low as 0.08 nM for the optimized 4,6-diamino derivative (PD158780), while the pyrido[2,3-d] and pyrido[3,2-d] isomers showed altered selectivity across EGFR, ErbB2, and ErbB4 [2]. Specifically, PD158780 (pyrido[3,4-d]) achieves IC50 values of 0.008 nM (EGFR), 49 nM (ErbB2), and 52 nM (ErbB4)—a >6,000-fold selectivity window for EGFR over ErbB2/ErbB4 . The pyrido[2,3-d] regioisomer 6-bromo-2-chloropyrido[2,3-d]pyrimidine (CAS 1234616-65-9) has been employed primarily in CDK4/6 inhibitor programs (palbociclib-type scaffolds) rather than EGFR programs, reflecting a divergent target selectivity profile dictated by the ring fusion geometry [3]. Users developing EGFR-family inhibitors should therefore select the [3,4-d] scaffold (and its 6-bromo-2-chloro building block) rather than the [2,3-d] analog.

Kinase inhibitor selectivity EGFR tyrosine kinase Pyridopyrimidine regioisomerism

Quinazoline vs Pyrido[3,4-d]pyrimidine Scaffold Selectivity

The pyrido[3,4-d]pyrimidine scaffold can be considered a 6-aza analog of quinazoline. Rewcastle et al. compared the parent quinazoline-based EGFR inhibitor PD153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) with isomeric pyrido[d]pyrimidine series and found that while all series showed potent EGFR inhibition, the pyrido[3,4-d]pyrimidine series (typified by PD158780) delivered improved ErbB family selectivity versus the quinazoline parent [1]. The pyrido[3,4-d]pyrimidines are reported as 'more water-soluble than the analogous quinazolines'—a property attributed to the additional ring nitrogen that increases polarity and hydrogen-bonding capacity [1]. This enhanced aqueous solubility facilitates formulation development. In BindingDB records, a 6-chloropyrido[3,4-d]pyrimidine EGFR inhibitor (CHEMBL296377) showed IC50 = 40 nM in the same kinase assay format used for quinazoline comparator compounds, confirming that the scaffold retains low-nanomolar potency while offering improved physicochemical properties [2]. For groups seeking to replace quinazoline leads with more soluble, developable scaffolds, the 6-bromo-2-chloropyrido[3,4-d]pyrimidine building block provides an entry point with two derivatization handles.

Scaffold comparison Quinazoline EGFR inhibitor selectivity

Pan-erbB Kinase Inhibitor Patent Coverage

Patent RU 2568639 C2 and related filings (WO2011025278) disclose pyrido[3,4-d]pyrimidine compounds of formula (III) with Pan-erbB kinase inhibiting properties, where the C6 position is a primary site of structural variation [1]. The patent specifically claims 6-substituted pyrido[3,4-d]pyrimidines as irreversible EGFR-TKIs designed to overcome the EGFR-T790M drug-resistance mutation [2]. The 6-bromo-2-chloro intermediate serves as the key building block for synthesizing the claimed genus, where C6–Br undergoes Pd-mediated coupling to install the acrylamide-bearing aryl/heteroaryl warhead required for covalent cysteine targeting, while C2–Cl is retained for subsequent amination [1][2]. Japanese-language studies of pyrido[3,4-d]pyrimidine-based irreversible EGFR-TKIs confirm that compound 25h, bearing a 6-substituted acrylamide moiety, is among the most promising candidates for overcoming T790M-mediated resistance [2]. The 6-bromo-4-chloro regioisomer would install the warhead at C4 rather than C6, altering the trajectory of the electrophilic acrylamide relative to the target cysteine residue—a critical determinant of covalent inhibitor potency and residence time.

Pan-erbB kinase inhibitors Patent composition of matter Irreversible EGFR TKI

Regioisomer Commercial Availability

6-Bromo-2-chloropyrido[3,4-d]pyrimidine (CAS 1234615-87-2) is commercially available from specialty chemical distributors including Parchem . The 6-bromo-4-chloro regioisomer (CAS 1824048-52-3) is offered by alternative vendors but from a more limited supplier base . The 6-bromo-2-chloro compound's molecular formula (C7H3BrClN3, MW 244.48) is isomeric with the 6-bromo-4-chloro variant, but the 2-chloro substitution pattern places the SNAr-reactive chlorine at the more electron-deficient pyrimidine C2 position, which is generally more reactive toward nucleophilic displacement than C4 in the pyrido[3,4-d]pyrimidine system [1]. The mono-bromo analog 6-bromopyrido[3,4-d]pyrimidine lacks the chlorine functionality entirely, requiring an additional halogenation step (POCl3, reflux) should C2 amination be desired—adding a step with typically ~85–92% yield but introducing purification burden [1]. For procurement planning: selecting the 6-bromo-2-chloro compound provides the most versatile starting point for medicinal chemistry libraries requiring diversification at both C6 (cross-coupling) and C2 (SNAr).

Commercial availability Procurement CAS comparison

6-Bromo-2-chloropyrido[3,4-d]pyrimidine: Key R&D Applications


EGFR T790M/L858R Covalent Inhibitor Library

Use 6-bromo-2-chloropyrido[3,4-d]pyrimidine as the core building block for parallel synthesis of irreversible EGFR tyrosine kinase inhibitors targeting the T790M drug-resistance mutation. The C6–Br position undergoes Suzuki–Miyaura coupling to install aryl/heteroaryl acrylamide warheads that covalently target Cys797 of EGFR, while the C2–Cl position is subsequently substituted via SNAr with diverse amines to probe the solvent-exposed region [1][2]. This sequential derivatization strategy directly maps to the patent-protected pyrido[3,4-d]pyrimidine genus claimed in RU 2568639 C2 for Pan-erbB inhibition [1]. The regioisomeric pyrido[2,3-d] analog (CAS 1234616-65-9) should be specifically avoided for this application, as it directs inhibitor geometry toward CDK4/6 targets rather than EGFR-family kinases [3].

CXCR2 Antagonist C6 Diversification

The pyrido[3,4-d]pyrimidine scaffold has been validated as a CXCR2 antagonist pharmacophore with an initial hit IC50 of 0.11 µM [4]. SAR studies demonstrated that C6 substitution is the critical determinant of antagonist activity: the 6-furanyl analog (17b) retained potency while nearly all other C6-substituted variants lost activity completely [4]. The 6-bromo-2-chloropyrido[3,4-d]pyrimidine building block provides the ideal entry point for Suzuki-based C6 diversification libraries, enabling the synthesis of 6-aryl, 6-heteroaryl, and 6-alkenyl analogs in parallel format. BindingDB data for related compounds indicate that CXCR2 antagonist potency spans a >270,000-fold range depending on C6 substituent identity, underscoring the need for broad library exploration at this position [5].

Quinazoline-to-Pyridopyrimidine Scaffold-Hopping

For programs seeking to improve the aqueous solubility and developability of quinazoline-based kinase inhibitors, 6-bromo-2-chloropyrido[3,4-d]pyrimidine offers a direct scaffold-hopping entry point. Rewcastle et al. demonstrated that pyrido[3,4-d]pyrimidines are 'more water-soluble than the analogous quinazolines' while retaining potent EGFR inhibitory activity with IC50 values as low as 0.008 nM [6]. The 6-chloropyrido[3,4-d]pyrimidine derivative CHEMBL296377 confirmed this trend with EGFR IC50 = 40 nM [7]. The dual-halogen substitution pattern (Br at C6, Cl at C2) allows convergent synthesis strategies where the solubilizing group and the hinge-binding motif are varied independently, facilitating multiparameter optimization of potency, solubility, and selectivity.

Pan-Kinase Selectivity Profiling

The differential reactivity of C6–Br (preferential palladium-catalyzed cross-coupling) versus C2–Cl (preferential nucleophilic aromatic substitution) enables a modular 'two-point variation' strategy for kinase selectivity profiling [8]. In one synthetic sequence, the C6 position is diversified via Suzuki coupling with arylboronic acids to generate a first-dimension library, followed by C2 amination with a panel of amines to create the second dimension. This orthogonal approach is not feasible with the mono-halogenated 2-chloropyrido[3,4-d]pyrimidine (CAS 1234616-61-5) or the 6-bromo-4-chloro regioisomer (CAS 1824048-52-3), which either lack a second diversification handle or position it with altered electronic selectivity [8]. The pyrido[3,4-d] regioisomer is specifically preferred over pyrido[2,3-d] for EGFR/ErbB profiling, as the [3,4-d] scaffold achieves >6,000-fold selectivity for EGFR over ErbB2/ErbB4 in optimized inhibitors such as PD158780 .

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